molecular formula C16H22O3 B14231322 (7R)-7-[(4-methoxyphenyl)methoxy]oct-2-enal CAS No. 499144-94-4

(7R)-7-[(4-methoxyphenyl)methoxy]oct-2-enal

Cat. No.: B14231322
CAS No.: 499144-94-4
M. Wt: 262.34 g/mol
InChI Key: LSGUOHZICVBXEU-CQSZACIVSA-N
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Description

(7R)-7-[(4-methoxyphenyl)methoxy]oct-2-enal is an organic compound characterized by its unique structure, which includes a methoxyphenyl group attached to an oct-2-enal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7R)-7-[(4-methoxyphenyl)methoxy]oct-2-enal typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl alcohol and oct-2-enal.

    Protection of Hydroxyl Group: The hydroxyl group of 4-methoxybenzyl alcohol is protected using a suitable protecting group, such as a silyl ether.

    Formation of the Enal: Oct-2-enal is synthesized through a series of reactions, including aldol condensation and subsequent dehydration.

    Coupling Reaction: The protected 4-methoxybenzyl alcohol is then coupled with oct-2-enal using a suitable coupling reagent, such as a Grignard reagent or a palladium-catalyzed cross-coupling reaction.

    Deprotection: The protecting group is removed to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(7R)-7-[(4-methoxyphenyl)methoxy]oct-2-enal can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the enal group to an alcohol or alkane.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

(7R)-7-[(4-methoxyphenyl)methoxy]oct-2-enal has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (7R)-7-[(4-methoxyphenyl)methoxy]oct-2-enal involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The compound’s anti-inflammatory effects could be attributed to its interaction with inflammatory mediators and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (7S)-7-[(4-methoxyphenyl)methoxy]oct-2-enal: The enantiomer of (7R)-7-[(4-methoxyphenyl)methoxy]oct-2-enal, which may exhibit different biological activities.

    4-Methoxybenzyl alcohol: A precursor in the synthesis of this compound.

    Oct-2-enal: Another precursor used in the synthesis.

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which contribute to its distinct chemical and biological properties

Properties

CAS No.

499144-94-4

Molecular Formula

C16H22O3

Molecular Weight

262.34 g/mol

IUPAC Name

(7R)-7-[(4-methoxyphenyl)methoxy]oct-2-enal

InChI

InChI=1S/C16H22O3/c1-14(7-5-3-4-6-12-17)19-13-15-8-10-16(18-2)11-9-15/h4,6,8-12,14H,3,5,7,13H2,1-2H3/t14-/m1/s1

InChI Key

LSGUOHZICVBXEU-CQSZACIVSA-N

Isomeric SMILES

C[C@H](CCCC=CC=O)OCC1=CC=C(C=C1)OC

Canonical SMILES

CC(CCCC=CC=O)OCC1=CC=C(C=C1)OC

Origin of Product

United States

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